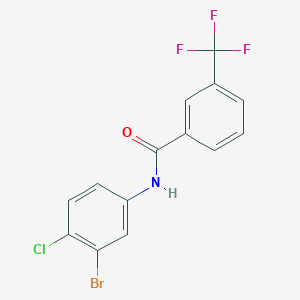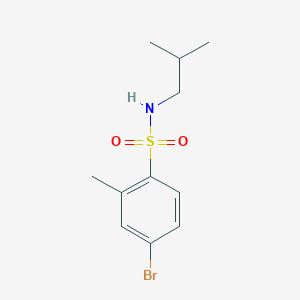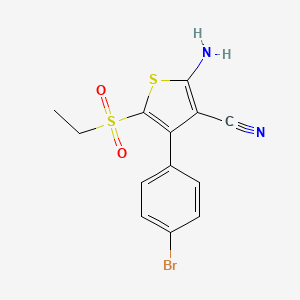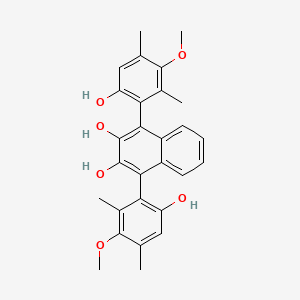
2-(3,4-Dichlorophenyl)-3-fluoroisonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dichlorophenyl)-3-fluoroisonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of a dichlorophenyl group, a fluorine atom, and an isonicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-3-fluoroisonicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-dichlorophenylboronic acid and 3-fluoroisonicotinic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the reaction of 3,4-dichlorophenylboronic acid with 3-fluoroisonicotinic acid in the presence of a palladium catalyst and a base such as potassium carbonate.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Suzuki-Miyaura coupling reaction. This would require optimization of reaction conditions, such as temperature, pressure, and catalyst loading, to ensure high yield and purity of the product. Continuous flow reactors may be employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)-3-fluoroisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or chlorine atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
2-(3,4-Dichlorophenyl)-3-fluoroisonicotinic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological studies to investigate the interaction of small molecules with biological targets.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)-3-fluoroisonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the dichlorophenyl and fluorine groups enhances its binding affinity and specificity towards these targets. The compound may act as an inhibitor or modulator of enzymatic activity, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dichlorophenyl)-isonicotinic acid: Lacks the fluorine atom but has similar structural features.
3-Fluoroisonicotinic acid: Lacks the dichlorophenyl group but contains the fluorine atom and isonicotinic acid moiety.
2-(3,4-Dichlorophenyl)-3-chloroisonicotinic acid: Contains a chlorine atom instead of fluorine.
Uniqueness
2-(3,4-Dichlorophenyl)-3-fluoroisonicotinic acid is unique due to the presence of both dichlorophenyl and fluorine groups, which confer distinct chemical and biological properties. The combination of these groups enhances its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.
Properties
Molecular Formula |
C12H6Cl2FNO2 |
|---|---|
Molecular Weight |
286.08 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-3-fluoropyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H6Cl2FNO2/c13-8-2-1-6(5-9(8)14)11-10(15)7(12(17)18)3-4-16-11/h1-5H,(H,17,18) |
InChI Key |
ZGKCHQBOYANANF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=CC(=C2F)C(=O)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


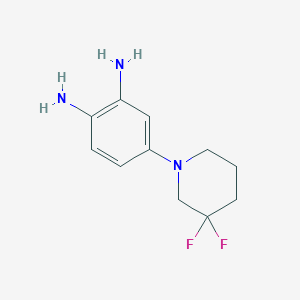
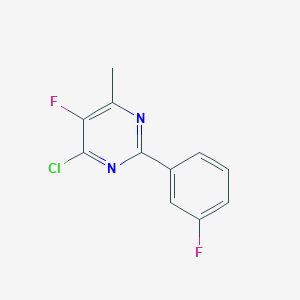
![2-Cyclopentyloxy-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B12077638.png)

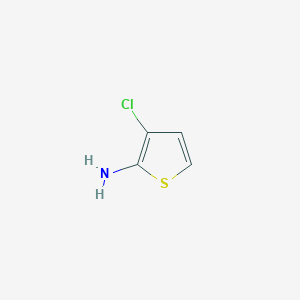
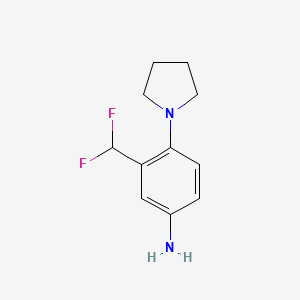
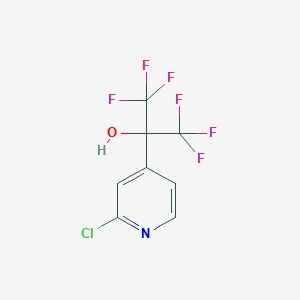
amine](/img/structure/B12077658.png)


